4-Chloro-3-(methoxy-d3)phenol
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Overview
Description
4-Chloro-3-(methoxy-d3)phenol is an organic compound that belongs to the class of chlorophenols It is characterized by the presence of a chlorine atom and a trideuteriomethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(methoxy-d3)phenol can be achieved through several methods. One common approach involves the chlorination of 3-(trideuteriomethoxy)phenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of deuterated solvents and reagents is crucial to maintain the isotopic labeling of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(methoxy-d3)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(methoxy-d3)phenol has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways due to its isotopic labeling.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(methoxy-d3)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, affecting their activity. The chlorine atom and trideuteriomethoxy group may influence the compound’s reactivity and stability, contributing to its overall biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the trideuteriomethoxy group.
3-Chloro-4-(trideuteriomethoxy)phenol: Isomer with chlorine and trideuteriomethoxy groups in different positions.
Uniqueness
4-Chloro-3-(methoxy-d3)phenol is unique due to its isotopic labeling, which makes it valuable for tracing studies and mechanistic investigations. The presence of the trideuteriomethoxy group also imparts distinct chemical properties compared to its non-deuterated analogs.
Properties
IUPAC Name |
4-chloro-3-(trideuteriomethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFRBXPBRPYULV-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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